N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O4S/c1-21-9-5-3-4-8(12(9)22-2)13(20)17-15-19-18-14(23-15)10-6-7-11(16)24-10/h3-7H,1-2H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCKYJXUMMWYOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide typically involves multiple steps:
Formation of the Bromothiophene Intermediate: This can be achieved by brominating thiophene using N-bromosuccinimide (NBS) in the presence of a solvent like dichlorobenzene.
Synthesis of the Oxadiazole Ring: The bromothiophene intermediate is then reacted with hydrazine hydrate and carbon disulfide to form the oxadiazole ring.
Coupling with Dimethoxybenzamide: Finally, the oxadiazole derivative is coupled with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene and oxadiazole moieties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction can lead to different oxidation states of the thiophene and oxadiazole rings .
Scientific Research Applications
Anticancer Activity
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide has shown promising results in anticancer studies. Research indicates that compounds containing oxadiazole rings exhibit cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound may inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is similar to that observed in other oxadiazole derivatives which have demonstrated significant anticancer properties against breast and prostate cancer cell lines .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have highlighted its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antibiotics.
| Microbial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings suggest that the compound's structural features contribute to its ability to interact with microbial cell membranes or essential metabolic pathways .
Anti-inflammatory Effects
Research has also indicated potential anti-inflammatory properties of the compound. The oxadiazole moiety is known for its ability to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various oxadiazole derivatives on glioblastoma cell lines. The results showed that derivatives similar to this compound induced significant apoptosis in cancer cells .
- Antibacterial Studies : In vitro tests demonstrated that the compound effectively inhibited the growth of common bacterial pathogens. The structure-function relationship indicated that modifications to the oxadiazole ring could enhance antimicrobial potency .
- In Vivo Studies : Animal models have been employed to assess the anti-diabetic effects of similar compounds containing oxadiazole structures. These studies revealed a significant reduction in blood glucose levels, suggesting potential applications in managing diabetes .
Mechanism of Action
The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations:
Substituent Effects on Benzamide: The 2,3-dimethoxy groups in the target compound enhance solubility compared to halogenated analogs (e.g., 4-bromo in Compound 26 or 2,4-difluoro in thiazole derivatives ). Positional Isomerism: The 3,5-dimethoxy analog (CAS 1021131-63-4 ) differs in substituent placement, which may alter steric hindrance and hydrogen-bonding capacity compared to the 2,3-isomer.
However, the lower yield of Compound 5k (36%) compared to non-brominated analogs (e.g., 60% for Compound 26 ) suggests bromination may complicate synthesis.
Lower yields in brominated compounds (e.g., 36% for Compound 5k ) may arise from steric challenges or side reactions during coupling steps.
Spectral and Physicochemical Properties
Table 2: Spectral Data Comparison
- The target compound’s dimethoxybenzamide group would exhibit distinct ¹H-NMR signals (e.g., methoxy protons at ~δ 3.8–4.0) compared to methyl or halogenated analogs .
- The absence of MSDS data for the target compound (e.g., melting point, solubility) limits direct comparisons with analogs like Compound 4j, which has detailed elemental analysis (C: 59.08%, H: 3.38% ).
Biological Activity
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines the oxadiazole ring with a bromothiophene moiety and a dimethoxybenzamide group. Its molecular formula is with a molecular weight of approximately 428.3 g/mol. The presence of the bromine atom and the oxadiazole ring contributes to its reactivity and biological potential.
Antimicrobial Activity
Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. A study indicated that oxadiazole derivatives can inhibit biofilm formation through their interaction with gene transcription related to microbial resistance .
Anticancer Properties
The anticancer potential of oxadiazole derivatives has been widely documented. Studies have reported that such compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, one derivative exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including colon adenocarcinoma and breast cancer .
Cytotoxicity Studies
Cytotoxicity assessments have shown varying effects on different cell lines. For instance, certain derivatives were found to enhance cell viability in L929 cells while exhibiting toxic effects at higher concentrations . These findings suggest that while some derivatives may be beneficial for therapeutic applications, careful consideration of dosage is essential.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: Compounds in this class have been shown to inhibit various enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are involved in cancer progression and inflammation .
- Gene Regulation: The presence of functional groups like -N=CO in the oxadiazole structure may influence gene transcription related to biofilm formation and cell cycle regulation .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide?
- Methodology : Synthesis involves three key steps: (i) formation of the oxadiazole ring via cyclization of a thiosemicarbazide intermediate using phosphorus oxychloride (POCl₃) as a dehydrating agent; (ii) substitution of bromine in the thiophene ring under nucleophilic conditions (e.g., Suzuki coupling for aryl group introduction); (iii) benzamide coupling via amide bond formation using 2,3-dimethoxybenzoic acid and carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
- Critical Parameters : Temperature control (<60°C for oxadiazole cyclization), solvent choice (dry DMF for amide coupling), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., bromothiophene protons at δ 6.8–7.2 ppm, oxadiazole carbons at ~160 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~460–470 m/z) .
- XRD : Single-crystal X-ray diffraction for absolute configuration validation, particularly to resolve hydrogen-bonding interactions (e.g., N–H···O/N motifs in oxadiazole-benzamide linkages) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for bromothiophene-oxadiazole derivatives?
- Case Study : Discrepancies in antimicrobial activity (e.g., MIC values ranging from 2–50 µM) may arise from:
- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture conditions (aerobic vs. anaerobic) .
- Structural Analogues : Substitution of bromine with chlorine (e.g., N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)- derivatives) alters lipophilicity and target binding .
Q. How can computational modeling guide SAR studies for optimizing target binding?
- Methods :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict interactions with enzymes (e.g., binding of the oxadiazole ring to ATP pockets in kinase targets) .
- ADMET Prediction : SwissADME to assess logP (~3.5–4.0 for this compound) and blood-brain barrier permeability (low due to polar benzamide groups) .
- Validation : Compare docking scores with experimental IC₅₀ values for analogues (e.g., 2-methoxy vs. 3-nitro substituents on benzamide) .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Process Chemistry Issues :
- Oxadiazole Cyclization : Batch-to-batch variability in ring closure efficiency due to residual moisture; use molecular sieves or anhydrous solvents .
- Purification : Replace column chromatography with recrystallization (e.g., methanol/water mixtures) or continuous flow reactors for higher throughput .
- QC Metrics : Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase, retention time ~8–10 min) and residual solvent analysis (GC-MS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
